molecular formula C15H19BrN2O4 B15028722 5-{2-[(2-Bromophenyl)carbonyl]hydrazinyl}-5-oxo-2-propylpentanoic acid

5-{2-[(2-Bromophenyl)carbonyl]hydrazinyl}-5-oxo-2-propylpentanoic acid

Cat. No.: B15028722
M. Wt: 371.23 g/mol
InChI Key: DKQYHFJKPVIUBC-UHFFFAOYSA-N
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Description

5-{2-[(2-Bromophenyl)carbonyl]hydrazinyl}-5-oxo-2-propylpentanoic acid is a complex organic compound that features a bromophenyl group, a carbonyl group, and a hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[(2-Bromophenyl)carbonyl]hydrazinyl}-5-oxo-2-propylpentanoic acid typically involves the following steps:

    Formation of the Bromophenyl Carbonyl Intermediate: The starting material, 2-bromobenzoyl chloride, is reacted with hydrazine hydrate to form 2-[(2-bromophenyl)carbonyl]hydrazine.

    Condensation Reaction: The intermediate is then reacted with 5-oxo-2-propylpentanoic acid under acidic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-{2-[(2-Bromophenyl)carbonyl]hydrazinyl}-5-oxo-2-propylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-{2-[(2-Bromophenyl)carbonyl]hydrazinyl}-5-oxo-2-propylpentanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 5-{2-[(2-Bromophenyl)carbonyl]hydrazinyl}-5-oxo-2-propylpentanoic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the hydrazinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Bromophenyl)carbonyl]hydrazine: Shares the bromophenyl and hydrazinyl groups but lacks the pentanoic acid moiety.

    5-Oxo-2-propylpentanoic acid: Contains the pentanoic acid moiety but lacks the bromophenyl and hydrazinyl groups.

Uniqueness

5-{2-[(2-Bromophenyl)carbonyl]hydrazinyl}-5-oxo-2-propylpentanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the bromophenyl and hydrazinyl groups allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C15H19BrN2O4

Molecular Weight

371.23 g/mol

IUPAC Name

5-[2-(2-bromobenzoyl)hydrazinyl]-5-oxo-2-propylpentanoic acid

InChI

InChI=1S/C15H19BrN2O4/c1-2-5-10(15(21)22)8-9-13(19)17-18-14(20)11-6-3-4-7-12(11)16/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,17,19)(H,18,20)(H,21,22)

InChI Key

DKQYHFJKPVIUBC-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC(=O)NNC(=O)C1=CC=CC=C1Br)C(=O)O

Origin of Product

United States

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